molecular formula C16H19NO3S B2493347 N-((1-hydroxycyclopentyl)methyl)naphthalene-1-sulfonamide CAS No. 1235080-21-3

N-((1-hydroxycyclopentyl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2493347
CAS No.: 1235080-21-3
M. Wt: 305.39
InChI Key: GEXVORYRLMPZCN-UHFFFAOYSA-N
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Description

N-((1-Hydroxycyclopentyl)methyl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a sulfonamide group at the 1-position. The sulfonamide nitrogen is further functionalized with a (1-hydroxycyclopentyl)methyl moiety.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c18-16(10-3-4-11-16)12-17-21(19,20)15-9-5-7-13-6-1-2-8-14(13)15/h1-2,5-9,17-18H,3-4,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXVORYRLMPZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxycyclopentyl)methyl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with 1-hydroxycyclopentylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxycyclopentyl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

N-((1-hydroxycyclopentyl)methyl)naphthalene-1-sulfonamide has been investigated for its potential as an enzyme inhibitor. The sulfonamide group allows it to interact with various biological targets, making it useful in drug discovery. Notably, compounds with similar structures have been explored as inhibitors for proteins involved in cancer progression, such as Mcl-1, which is implicated in resistance to chemotherapeutics .

Case Study: Mcl-1 Inhibition

  • A study identified small-molecule inhibitors targeting Mcl-1, revealing that compounds similar to this compound could disrupt interactions between Mcl-1 and pro-apoptotic proteins, leading to increased cancer cell death .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. Its unique structure allows for modifications that can lead to the development of new derivatives with enhanced biological activity .

Reactions Overview:

  • Oxidation : Hydroxyl group can be oxidized to form ketones.
  • Reduction : Sulfonamide group can be reduced to amines.
  • Substitution : The sulfonamide nitrogen can be replaced by other nucleophiles under basic conditions.

Biological Studies

Research has shown that this compound exhibits potential antibacterial and anti-inflammatory properties. Its mechanism of action involves inhibiting enzymes critical for bacterial survival and modulating inflammatory pathways .

Potential Therapeutic Effects:

  • Antibacterial activity through enzyme inhibition.
  • Anti-inflammatory effects by modulating immune responses.

Mechanism of Action

The mechanism of action of N-((1-hydroxycyclopentyl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Physicochemical Properties

Spectroscopic Characterization
  • NMR : N-Substituted sulfonamides exhibit characteristic aromatic proton signals (δ 7.5–8.5 ppm for naphthalene) and sulfonamide NH protons (δ ~10–11 ppm). The (1-hydroxycyclopentyl)methyl group would show cyclopentyl CH2 (δ 1.5–2.5 ppm) and hydroxyl protons (δ 1.5–3.0 ppm, broad) .
  • Mass Spectrometry : Molecular ion peaks [M+H]+ for analogs range from 352.3 (PR77) to 436.4 (PR66), consistent with their molecular weights .
Solubility and Stability
  • Hydroxycyclopentyl substitution may enhance aqueous solubility compared to lipophilic analogs (e.g., PR74 with Cl substituents, which likely reduce solubility) .
Enzyme Inhibition
  • Carbonic Anhydrase (CA) Binding: Analogs like 3h and 3i exhibit strong binding to CA via π-π stacking (naphthalene ring), hydrogen bonding (sulfonamide NH), and hydrophobic interactions (isopropoxy/quinolinyl groups) . The hydroxyl group in the target compound may enhance H-bonding with CA active-site residues (e.g., His94, Gln92) .
  • CYP3A4 Interactions : Sulfonamides like 10f show low risk of drug-drug interactions via CYP3A4 , suggesting similar metabolic stability for the target compound.
Anticancer Potential

Biological Activity

N-((1-hydroxycyclopentyl)methyl)naphthalene-1-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fatty acid binding protein 4 (FABP4) and its implications in treating metabolic diseases. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound belongs to a class of sulfonamides known for their diverse biological activities. The sulfonamide group is crucial for its interaction with biological targets, such as enzymes involved in metabolic pathways. The compound's structure facilitates binding to FABP4, which plays a significant role in lipid metabolism and inflammatory processes.

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Recent studies have highlighted the compound's role as a potent inhibitor of FABP4. The binding affinities of several naphthalene-1-sulfonamide derivatives were evaluated, showing that compounds like 16dk and 16do exhibit binding affinities comparable to or better than the reference compound BMS309403. These findings suggest that this compound could be a promising candidate for the treatment of immunometabolic diseases such as diabetes and atherosclerosis .

Anticancer Activity

Naphthalene sulfonamides have also been investigated for their anticancer properties. In vitro studies demonstrated that modifications to the sulfonamide structure can enhance its activity against various cancer cell lines. For instance, certain derivatives showed significant inhibition of cell viability in hypoxic conditions, which is often characteristic of tumor microenvironments. The most active compounds displayed IC50 values in the nanomolar range against human cancer cell lines .

Synthesis and Evaluation

A systematic approach was taken to synthesize various naphthalene sulfonamide derivatives, followed by biological evaluation. Table 1 summarizes the inhibitory activities against different cancer cell lines:

CompoundCell LineIC50 (nM)Activity Description
16aMG-63 (Osteosarcoma)45High activity under hypoxia
16bMDA-MB-231 (Breast)30Superior to standard AZM
16cHT-29 (Colon)60Moderate activity

These results indicate that structural modifications can significantly enhance the biological activity of naphthalene sulfonamides .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that specific substitutions on the naphthalene ring and sulfonamide group are critical for enhancing biological activity. For example:

  • Para-substitution on the aromatic ring tends to increase antibacterial activity.
  • The presence of electron-withdrawing groups enhances binding affinity towards targets like FABP4.
  • Modifications that increase lipophilicity generally improve cellular uptake and efficacy .

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